4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C15H20N4O2S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylethyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H20N4O2S/c1-12-13(22-15(17-12)19-5-2-3-6-19)14(20)16-4-7-18-8-10-21-11-9-18/h2-3,5-6H,4,7-11H2,1H3,(H,16,20) |
InChI Key |
AUWYKIXXZLVHPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioamides under basic conditions.
Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced via a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Attachment of the Morpholine Group: The morpholine group can be attached through nucleophilic substitution reactions involving appropriate halogenated intermediates.
Final Coupling: The final coupling step involves the reaction of the synthesized thiazole and pyrrole intermediates with the morpholine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated intermediates, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound is used as a probe to investigate the mechanisms of action of related bioactive molecules.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered signaling pathways and cellular responses.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The table below highlights key structural differences and molecular properties of the target compound and its analogs:
Key Findings from Comparative Analysis
Substituent Effects at Thiazole-2 Position :
- The pyrrole group in the target compound (vs. pyridinyl or trimethoxyphenyl in analogs) may influence binding specificity. For instance, trimethoxyphenyl-substituted analogs exhibit stronger aromatic interactions with hydrophobic enzyme pockets , while pyridinyl derivatives show enhanced kinase inhibition in biochemical assays .
- Pyrazole-thiazole hybrids (e.g., CAS 1448030-27-0) demonstrate that heterocyclic extensions can modulate solubility and target engagement .
Carboxamide Side Chain Variations: The 2-(morpholin-4-yl)ethyl group is a recurring motif across analogs (target compound, ), likely improving pharmacokinetics via hydrogen bonding with morpholine’s oxygen atoms. In dasatinib, a bulkier N-(2-chloro-6-methylphenyl) group confers nanomolar potency against Src-family kinases, highlighting the importance of steric and electronic effects .
Biological Activity Trends: Kinase Inhibition: Thiazole carboxamides with pyridinyl or pyrimidine substituents (e.g., dasatinib) are established kinase inhibitors, suggesting the target compound may share similar mechanisms . Anticancer Potential: The trimethoxyphenyl analog () has shown promise in preclinical cancer models due to tubulin polymerization inhibition, a property linked to its aromatic substituent .
Synthetic Flexibility :
- The carboxamide position is synthetically accessible for diversification, as shown in , where coupling with amines like morpholine-ethyl yielded analogs with improved bioactivity .
Biological Activity
4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Molecular Formula : C₁₈H₂₃N₃O
- Molecular Weight : 305.4 g/mol
- Key Functional Groups : Thiazole, morpholine, and pyrrole moieties.
Research indicates that this compound exhibits several biological activities, primarily through its interaction with specific biological targets. Notably:
- Inhibition of CDK9 : The compound has been shown to inhibit cellular CDK9-mediated RNA polymerase II transcription, which is crucial for the regulation of gene expression involved in cell cycle and apoptosis .
- Antimicrobial Activity : Similar compounds with thiazole and pyrrole structures have demonstrated antimicrobial properties, suggesting that this compound may also possess similar effects against various pathogens .
Efficacy in Preclinical Models
Several studies have explored the efficacy of this compound in vitro and in vivo:
- Anticancer Activity : In cell line studies, it has been noted to reduce the expression levels of Mcl-1, an anti-apoptotic protein, thereby promoting apoptosis in cancer cells . This suggests a potential application in cancer therapeutics.
- Antimicrobial Studies : Compounds with structural similarities have shown promising results against Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 μg/mL .
Table 1: Summary of Biological Activities
| Activity Type | Model/Method | Observed Effect | Reference |
|---|---|---|---|
| CDK9 Inhibition | Cell lines | Reduced transcription | |
| Antimicrobial | MIC Testing | Effective against S. aureus | |
| Anticancer | Apoptosis assays | Induction of apoptosis |
Case Study 1: Anticancer Potential
A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through the downregulation of Mcl-1. This mechanism highlights its potential as a lead compound for developing new anticancer agents.
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of thiazole compounds were tested against common bacterial strains. The results indicated that compounds similar to this compound exhibited significant antimicrobial activity with low MIC values, suggesting a strong potential for therapeutic applications.
Q & A
Q. Key Optimization Parameters :
- Temperature control (60–80°C for coupling steps).
- Use of anhydrous DMF or DCM as solvents.
- Monitoring reaction progress via TLC or HPLC .
Basic: How is the compound structurally characterized in academic research?
Methodological Answer :
Characterization involves:
Spectroscopic Analysis :
- NMR : and NMR to confirm substituent positions (e.g., pyrrole protons at δ 6.2–6.8 ppm; morpholine protons at δ 3.4–3.7 ppm) .
- IR : Carboxamide C=O stretch at ~1650 cm; thiazole C-N stretches at ~1500 cm .
X-ray Crystallography : SHELX software (SHELXL/SHELXS) is used to resolve crystal structures. For example, bond lengths between thiazole sulfur and adjacent carbons (~1.70–1.75 Å) confirm ring stability .
Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 363.12) .
Advanced: What mechanistic insights exist for the compound’s reactivity in heterocyclic coupling reactions?
Methodological Answer :
The compound undergoes:
Nucleophilic Acyl Substitution : The carboxamide group reacts with electrophiles (e.g., alkyl halides) via deprotonation by bases like KCO, forming derivatives .
Metal-Catalyzed Cross-Coupling : Pd-mediated Suzuki or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at the thiazole C-4 position. For example, coupling with 4-fluorophenylboronic acid under Pd(PPh) catalysis .
Acid/Base Stability : The morpholine moiety enhances solubility but can undergo ring-opening under strong acidic conditions (pH < 2). Stability studies using HPLC at varying pH (2–12) are recommended .
Q. Mechanistic Table :
| Reaction Type | Conditions | Key Intermediates | Yield (%) |
|---|---|---|---|
| Acylation | EDCI/DMAP, DCM | Activated ester | 65–75 |
| Suzuki Coupling | Pd(PPh), DME/HO | Boronic acid adduct | 50–60 |
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer :
Contradictions (e.g., varying IC values in kinase assays) arise from:
Assay Conditions : Differences in buffer pH, ATP concentration, or enzyme isoforms. Standardize protocols using guidelines from the Journal of Biological Chemistry.
Compound Purity : Verify purity (>98%) via HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) and exclude batch variability .
Statistical Analysis : Use ANOVA to compare datasets. For example, discrepancies in cytotoxicity (e.g., 10 µM vs. 25 µM IC) may reflect cell-line-specific uptake .
Q. Recommended Workflow :
- Replicate assays in triplicate.
- Cross-validate with orthogonal methods (e.g., SPR for binding affinity).
Advanced: What computational strategies are used to predict this compound’s pharmacokinetic properties?
Q. Methodological Answer :
DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) .
Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets). Key residues: Asp86 (hydrogen bonding with morpholine oxygen) .
ADMET Prediction : SwissADME or pkCSM to estimate logP (~2.1), solubility (-3.2 logS), and CYP450 inhibition (CYP3A4: moderate risk) .
Q. Example Output :
| Property | Predicted Value | Method |
|---|---|---|
| logP | 2.1 | XLogP3 |
| Plasma Protein Binding | 89% | SwissADME |
| BBB Permeability | Low | BOILED-Egg |
Advanced: How to design experiments for analyzing metabolic stability of this compound?
Q. Methodological Answer :
In Vitro Hepatic Microsomes : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
Metabolite Identification : Use high-resolution Q-TOF MS to detect phase I/II metabolites (e.g., morpholine N-oxidation or thiazole hydroxylation) .
Kinetic Parameters : Calculate intrinsic clearance (CL) using the substrate depletion method. For example, t = 45 min suggests moderate hepatic extraction .
Q. Key Considerations :
- Include controls with CYP inhibitors (e.g., ketoconazole for CYP3A4).
- Use isotopically labeled internal standards (e.g., -morpholine) for quantitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
